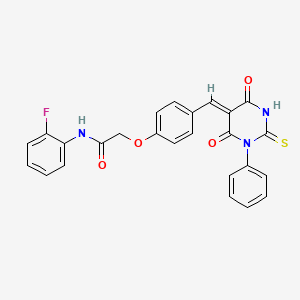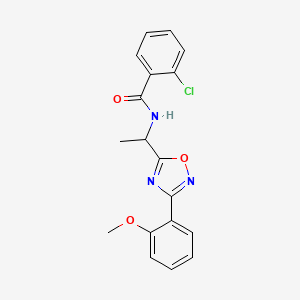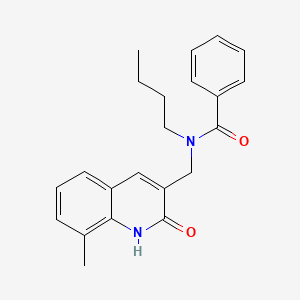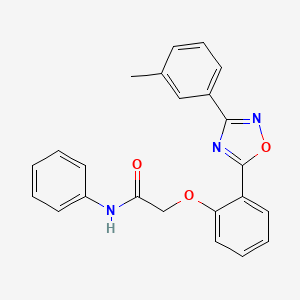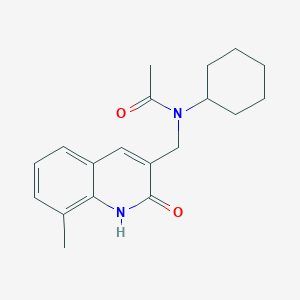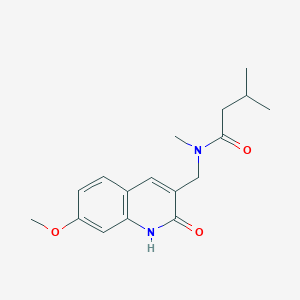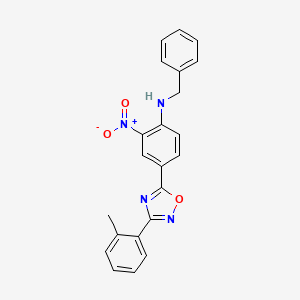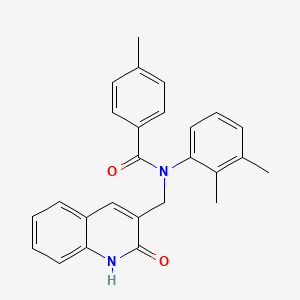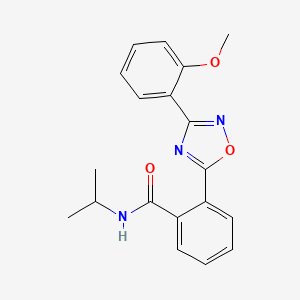![molecular formula C17H20N4O B7717528 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7717528.png)
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, also known as MPQP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPQP belongs to the class of pyrazoloquinoline compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide is not fully understood. However, studies have shown that N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide may exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to have various biochemical and physiological effects. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been shown to increase the levels of acetylcholine in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide in lab experiments include its synthetic accessibility, its potential therapeutic applications, and its ability to modulate various signaling pathways. The limitations of using N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
For the study of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide include the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in other diseases.
Métodos De Síntesis
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been synthesized using various methods, including one-pot synthesis, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. One-pot synthesis involves the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carbaldehyde with propionyl chloride in the presence of triethylamine and acetic anhydride. Suzuki-Miyaura cross-coupling involves the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-boronic acid with propionyl chloride in the presence of palladium catalyst and base. Buchwald-Hartwig amination involves the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-bromide with propionamide in the presence of palladium catalyst and base.
Aplicaciones Científicas De Investigación
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-8-21-17-13(16(20-21)19-15(22)5-2)10-12-9-11(3)6-7-14(12)18-17/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYCHMORDPVTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

